![molecular formula C21H21ClFN3O3S B2840113 8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1357869-32-9](/img/structure/B2840113.png)
8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Description
8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C21H21ClFN3O3S and its molecular weight is 449.93. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Molecular Probes
This compound and related structures have been explored for their potential as fluorescent molecular probes. The research by Diwu et al. (1997) on fluorescent solvatochromic dyes outlines the foundation for developing ultrasensitive fluorescent molecular probes. These probes, based on their strong solvent-dependent fluorescence, are useful for studying various biological events and processes due to their fluorescence-environment dependence, long emission wavelength, large extinction coefficients, high fluorescence quantum yields, and large Stokes shifts (Diwu, Z., Lu, Y., Zhang, C., Klaubert, D., & Haugland, R., 1997).
Antimicrobial Activity
Compounds with similar structures have been synthesized and evaluated for antimicrobial activity. Rao et al. (2014) designed a synthesis procedure for sulphur containing 1,2,4-triazole derivatives to screen for their pharmacological activities, including antimicrobial efficacy. Some derivatives exhibited moderate to better antimicrobial activity against selected bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Rao, D. V. N., Prasad, A., Spoorthy, Y. N., Rao, D., & Ravindranath, L. K., 2014).
Fuel Cell Applications
Research on sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, synthesized using bis(4-fluorophenyl)sulfone (FPS) and related compounds, has shown promising results for fuel-cell applications. These materials demonstrate high proton conductivity and mechanical properties, making them suitable for use in fuel cells. The study by Bae, Miyatake, and Watanabe (2009) emphasizes the importance of such materials in advancing fuel cell technology (Bae, B., Miyatake, K., & Watanabe, M., 2009).
Synthesis and Characterization
The compound's structure has prompted investigations into its synthesis and characterization. Studies like those conducted by Dalloul et al. (2017) on synthesizing 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties indicate its versatility in forming compounds with significant antimicrobial activity on various microbial strains (Dalloul, H. M., El-nwairy, K. A., Shorafa, A. Z., & Samaha, A., 2017).
Detection and Quantification Methods
The compound's unique properties are also leveraged in developing detection and quantification methods for biological molecules. Bonner and Laskey (1974) described a method for detecting tritium-labelled proteins and nucleic acids in polyacrylamide gels, showcasing the compound's application in biochemical research (Bonner, W. & Laskey, R., 1974).
properties
IUPAC Name |
8-(3-chloro-4-fluorophenyl)sulfonyl-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3O3S/c1-13-3-4-15(11-14(13)2)19-20(27)25-21(24-19)7-9-26(10-8-21)30(28,29)16-5-6-18(23)17(22)12-16/h3-6,11-12H,7-10H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBSKNYZFBFTKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
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